molecular formula C12H16BrNO B5127024 2-bromo-N-(1-methylbutyl)benzamide CAS No. 349136-54-5

2-bromo-N-(1-methylbutyl)benzamide

Cat. No. B5127024
CAS RN: 349136-54-5
M. Wt: 270.17 g/mol
InChI Key: CIIIQRFSPYZLAM-UHFFFAOYSA-N
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Description

2-bromo-N-(1-methylbutyl)benzamide is a chemical compound with the molecular formula C12H17BrNO. It is commonly used in scientific research for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-methylbutyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation, cancer cell proliferation, and viral replication.
Biochemical and Physiological Effects:
In vitro studies have shown that 2-bromo-N-(1-methylbutyl)benzamide can inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of hepatitis C virus. However, its effects in vivo have not been fully studied.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromo-N-(1-methylbutyl)benzamide in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, which could be useful in the development of new treatments for various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 2-bromo-N-(1-methylbutyl)benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more effective treatments for diseases such as cancer and viral infections. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, which could provide valuable information for the development of clinical trials. Finally, the synthesis of analogs of 2-bromo-N-(1-methylbutyl)benzamide could lead to the discovery of new compounds with even greater therapeutic potential.

Synthesis Methods

The synthesis of 2-bromo-N-(1-methylbutyl)benzamide involves the reaction of 2-bromoacetophenone with 1-methylbutylamine in the presence of a reducing agent. The reaction is carried out under reflux conditions and the product is purified by recrystallization.

Scientific Research Applications

2-bromo-N-(1-methylbutyl)benzamide has been studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In particular, it has been studied as a potential treatment for breast cancer, prostate cancer, and hepatitis C virus infection.

properties

IUPAC Name

2-bromo-N-pentan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-3-6-9(2)14-12(15)10-7-4-5-8-11(10)13/h4-5,7-9H,3,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIIQRFSPYZLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901298100
Record name 2-Bromo-N-(1-methylbutyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(pentan-2-yl)benzamide

CAS RN

349136-54-5
Record name 2-Bromo-N-(1-methylbutyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349136-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(1-methylbutyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901298100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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